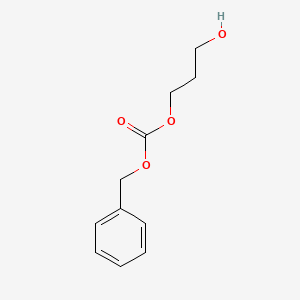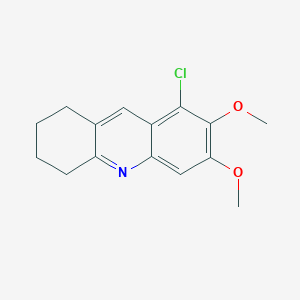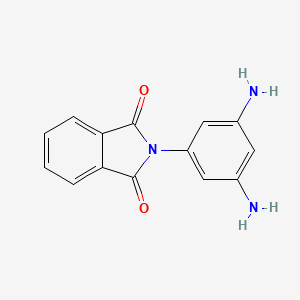
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an isoindole-1,3-dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,5-diaminobenzoic acid with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or dimethylformamide. The reaction mixture is heated to facilitate the formation of the isoindole-1,3-dione ring structure. After completion of the reaction, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and solvent composition. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) or nitrating mixtures (sulfuric acid and nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Diaminophenyl)-1H-isoindole-1,3(2H)-dione
- 2-(3,5-Diaminophenyl)-1H-pyrrole-1,3(2H)-dione
- 2-(3,5-Diaminophenyl)-1H-indole-1,3(2H)-dione
Uniqueness
2-(3,5-Diaminophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
252057-18-4 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
2-(3,5-diaminophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11N3O2/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,15-16H2 |
Clé InChI |
YIOBFYLCOQISOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



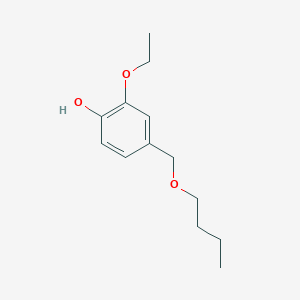
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
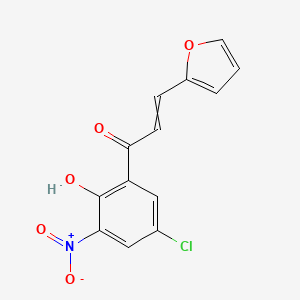

![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
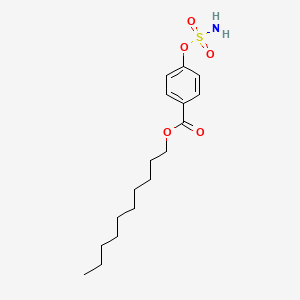

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)
